molecular formula C8H5F2NS B8501997 3,5-Difluorobenzyl isothiocyanate

3,5-Difluorobenzyl isothiocyanate

Cat. No.: B8501997
M. Wt: 185.20 g/mol
InChI Key: SGIOZSSTJZSGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluorobenzyl isothiocyanate is a useful research compound. Its molecular formula is C8H5F2NS and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

1,3-difluoro-5-(isothiocyanatomethyl)benzene

InChI

InChI=1S/C8H5F2NS/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2

InChI Key

SGIOZSSTJZSGAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,5-difluorobenzylamine (11.6 g., 0.081 mole) in ether (20 ml.) was added dropwise to a solution of dicyclohexylcarbodiimide (16.7 g., 0.081 mole) and carbon disulfide (32.4 ml., 0.539 mole) in ether (100 ml.) at -5°to -10° C., and the mixture was stirred for 17 hours at 25° C. The mixture was filtered and the solvent was removed under vacuum. The resulting oil was dissolved in hexane-ether (19:1), filtered, and the solvent removed under vacuum. The oil was then dissolved in hexane and purified by flash chromatography (silica) to give 3,5-difluorobenzylisothiocyanate as an oil (5.40 g., 36%).
Quantity
11.6 g
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reactant
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16.7 g
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32.4 mL
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reactant
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20 mL
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solvent
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3,5-difluorobenzylamine (6.5 g, 0.05 mole) and triethylamine (15.4 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and then filtered. The filtrate was treated with charcoal, filtered, and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column eluted with hexane:ethyl acetate (90:10) to yield 8.0 g (62%) of 3,5-difluorobenzyl isothiocyanate as a yellow oil.
Quantity
6.5 g
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reactant
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15.4 mL
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4.2 mL
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50 mL
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50 mL
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